(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone
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Overview
Description
The compound “(2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone” is likely to be an organic compound consisting of a methoxyphenyl group, a methylpiperazine group, and a methanone group . The exact properties and characteristics would depend on the specific arrangement of these groups in the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 2-methoxyphenyl precursor with a 4-methylpiperazine precursor in the presence of a suitable catalyst . The exact synthesis route would depend on the specific precursors and reaction conditions used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the specific arrangement of the methoxyphenyl, methylpiperazine, and methanone groups. The compound is likely to have a complex three-dimensional structure due to the presence of these functional groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the specific conditions. For example, the methoxy group could potentially undergo substitution reactions, while the piperazine ring could potentially undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a methoxy group could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Biological Activity
A study by Nagaraj et al. (2018) demonstrated the synthesis and evaluation of triazole analogues of piperazine for their antibacterial activity against several human pathogenic bacteria. Compounds with modifications on the piperazine ring, including the 4-methoxyphenyl moiety, showed significant bacterial growth inhibition, highlighting their potential for further development as antibacterial agents Nagaraj, Srinivas, & Rao, 2018.
Antifungal Applications
Lv et al. (2013) synthesized novel derivatives of (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone, revealing that certain phenyl substitutions, including 3-methoxyphenyl, exhibited promising antifungal activity. This study provided insights into the structure-activity relationship of these compounds Lv, Wang, Ding, Wang, Zhao, & Zuo, 2013.
Anticancer Research
Prinz et al. (2017) reported on N-heterocyclic phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine as highly potent inhibitors of tubulin polymerization. Among these, a compound with a 3-methoxyphenyl modification exhibited outstanding antiproliferative properties against a wide range of cancer cell lines, suggesting a promising pathway for anticancer drug development Prinz, Ridder, Vogel, Böhm, Ivanov, Ghasemi, Aghaee, & Müller, 2017.
Crystal Growth and Characterization
Research by Revathi et al. (2018) focused on the crystal growth and characterization of a nonlinear optical piperidine derivative, highlighting the potential of such compounds in device applications due to their good thermal stability and significant second harmonic generation (SHG) efficiency Revathi, Jonathan, Sathya, & Usha, 2018.
Molecular Docking and DFT Calculations
FathimaShahana and Yardily (2020) synthesized a novel compound involving the methoxyphenyl moiety and conducted a detailed study including DFT calculations and molecular docking to understand its antiviral activity and pharmacokinetic behavior. This research provides valuable insights into the potential therapeutic applications of such compounds FathimaShahana & Yardily, 2020.
Mechanism of Action
Target of Action
The primary target of (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
This compound interacts with its target, the alpha1-adrenergic receptors, by acting as a ligand . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The alpha1-adrenergic receptors, when activated or blocked, play a significant role in the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The interaction of this compound with the alpha1-adrenergic receptors results in changes at the molecular and cellular levels . The specific effects depend on the particular subtype of the alpha1-adrenergic receptor that the compound interacts with .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown affinity towards alpha1-adrenergic receptors . These receptors are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . Therefore, it is plausible that (2-Methoxyphenyl)(4-methylpiperazin-1-yl)methanone might interact with these or similar biomolecules.
Cellular Effects
Compounds with similar structures have been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well established. Based on the affinity of similar compounds for alpha1-adrenergic receptors , it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with these receptors, potentially leading to changes in gene expression or enzyme activity.
Properties
IUPAC Name |
(2-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)13(16)11-5-3-4-6-12(11)17-2/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAECATGGRKFHPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50877269 |
Source
|
Record name | Piperazine,1-Me,4-(o-MeO)benzoyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50877269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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